Spectroscopic Data of 3-Nitro-5-(trifluoromethyl)picolinic acid: A Technical Guide
Spectroscopic Data of 3-Nitro-5-(trifluoromethyl)picolinic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Nitro-5-(trifluoromethyl)picolinic acid, a key intermediate in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of public experimental data, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predicted analysis. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization and quality control of this important molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the rationale behind the expected spectral features. Furthermore, a plausible synthetic route and detailed experimental protocols for acquiring such data are provided to facilitate practical laboratory work.
Introduction
3-Nitro-5-(trifluoromethyl)picolinic acid, with the molecular formula C₇H₃F₃N₂O₄ and a molecular weight of 236.11 g/mol , belongs to a class of highly functionalized pyridine derivatives. The presence of a carboxylic acid, a nitro group, and a trifluoromethyl group on the picolinic acid scaffold imparts unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the nitro and trifluoromethyl substituents significantly influences the reactivity and biological activity of molecules incorporating this moiety.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of such compounds. This guide will provide an in-depth analysis of the expected spectroscopic signatures of 3-Nitro-5-(trifluoromethyl)picolinic acid.
Molecular Structure and Key Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₃F₃N₂O₄ | [1] |
| Molecular Weight | 236.11 g/mol | [1] |
| CAS Number | 1214333-19-3 | [1] |
| Canonical SMILES | C1=C(C(=NC=C1[O-])C(F)(F)F)C(=O)O | N/A |
| InChI Key | VFMOFYUJXZZVGL-UHFFFAOYSA-N | [1] |
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// Bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- N1 [label=""]; C2 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2 [label=""]; C3 -- N2 [label=""]; N2 -- O3 [label=""]; N2 -- O4 [label="="]; C5 -- C8 [label=""]; C8 -- F1 [label=""]; C8 -- F2 [label=""]; C8 -- F3 [label=""]; C4 -- H4[label=""]; C6 -- H6[label=""];
}
Caption: Molecular structure of 3-Nitro-5-(trifluoromethyl)picolinic acid.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 3-Nitro-5-(trifluoromethyl)picolinic acid, ¹H, ¹³C, and ¹⁹F NMR will provide critical information.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring.
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H-4: This proton is situated between two electron-withdrawing groups (nitro and trifluoromethyl). This deshielding environment will cause its signal to appear at a high chemical shift, likely around 9.0 - 9.5 ppm . It will appear as a doublet due to coupling with H-6.
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H-6: This proton is adjacent to the nitrogen atom and the trifluoromethyl group. It will also be deshielded, with an expected chemical shift in the range of 8.8 - 9.2 ppm . It will appear as a doublet due to coupling with H-4.
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COOH: The carboxylic acid proton is acidic and its chemical shift is highly dependent on the solvent and concentration. It is expected to be a broad singlet appearing at a very downfield region, typically >10 ppm .
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.3 | d | ~2.5 | H-4 |
| ~9.0 | d | ~2.5 | H-6 |
| >10 | br s | - | COOH |
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
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C=O: The carboxylic acid carbonyl carbon will be significantly deshielded, appearing around 165-170 ppm .
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C-NO₂: The carbon atom attached to the nitro group (C-3) will be deshielded, with an expected chemical shift in the range of 145-150 ppm .
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C-CF₃: The carbon bearing the trifluoromethyl group (C-5) will also be deshielded and will show a characteristic quartet due to coupling with the three fluorine atoms. Its chemical shift is predicted to be around 130-135 ppm .
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CF₃: The carbon of the trifluoromethyl group will appear as a quartet with a large coupling constant, typically in the range of 120-125 ppm .
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Aromatic CH: The two protonated aromatic carbons (C-4 and C-6) are expected in the 120-140 ppm region.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~166 | s | - | C=O |
| ~148 | s | - | C-NO₂ |
| ~145 | s | - | C-2 |
| ~138 | s | - | C-6 |
| ~132 | q | ~35 | C-5 |
| ~128 | s | - | C-4 |
| ~123 | q | ~275 | CF₃ |
2.1.3. ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is expected to show a single signal for the trifluoromethyl group.
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-CF₃: The three fluorine atoms are equivalent and will give rise to a singlet. The chemical shift will be dependent on the reference standard used but is typically in the range of -60 to -70 ppm relative to CFCl₃.
Predicted ¹⁹F NMR Data (referenced to CFCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~-65 | s | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1530 & ~1350 | Strong | Asymmetric and symmetric N-O stretch (nitro group) |
| ~1320 | Strong | C-F stretch (trifluoromethyl group) |
| ~1600, ~1470 | Medium | C=C and C=N stretches (aromatic ring) |
| ~1140 | Strong | C-F stretch (trifluoromethyl group) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 236 .
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Fragmentation: Common fragmentation pathways for nitroaromatic carboxylic acids include the loss of:
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-OH (m/z = 219)
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-NO₂ (m/z = 190)
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-COOH (m/z = 191)
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-CF₃ (m/z = 167)
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Predicted Mass Spectrum Fragmentation:
| m/z | Proposed Fragment |
| 236 | [M]⁺ |
| 219 | [M - OH]⁺ |
| 191 | [M - COOH]⁺ |
| 190 | [M - NO₂]⁺ |
| 167 | [M - CF₃]⁺ |
Proposed Synthesis
A plausible and efficient method for the synthesis of 3-Nitro-5-(trifluoromethyl)picolinic acid is the hydrolysis of its corresponding nitrile, 3-Nitro-5-(trifluoromethyl)picolinonitrile. This precursor is commercially available.[2]
Caption: Proposed synthesis of 3-Nitro-5-(trifluoromethyl)picolinic acid.
Experimental Protocols
The following are general protocols for acquiring the spectroscopic data described in this guide.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 3-Nitro-5-(trifluoromethyl)picolinic acid in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
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Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
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Acquire a standard one-pulse ¹H spectrum.
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Set the spectral width to cover the range of -2 to 16 ppm.
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Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Set the spectral width to cover the range of 0 to 200 ppm.
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A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
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Acquire a proton-decoupled ¹⁹F spectrum.
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Set the spectral width to cover the appropriate range for trifluoromethyl groups (e.g., -50 to -80 ppm).
-
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Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy
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Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
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ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
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Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
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Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Acquisition:
-
Introduce the sample into the ion source.
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Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
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For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).
-
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Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
Conclusion
This technical guide provides a detailed prediction of the spectroscopic data for 3-Nitro-5-(trifluoromethyl)picolinic acid. The predicted NMR, IR, and MS data offer a comprehensive spectroscopic profile that can be used for the identification and characterization of this compound. While experimental data is not yet widely available in the public domain, the information presented here, grounded in fundamental spectroscopic principles, serves as a valuable resource for researchers in the fields of drug discovery, agrochemical synthesis, and materials science. The provided protocols offer a clear path for the experimental verification of these predictions.
References
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MySkinRecipes. 3-Nitro-5-(trifluoromethyl)picolinonitrile. [Link]
